molecular formula C18H18N4O3S B262232 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Katalognummer B262232
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: OZHWFQYOUSBFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CTID, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CTID is a small molecule that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.

Wirkmechanismus

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with various molecular targets in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can bind to DNA and inhibit its replication, leading to cell death. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the activity of enzymes involved in various cellular processes, such as protein synthesis and metabolism. The compound can also regulate the expression of genes involved in cell survival and death.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects on cells and tissues. The compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can also reduce the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress and inflammation. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. The compound is also stable and can be easily synthesized in large quantities. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations, including its low solubility in water and potential toxicity at high concentrations. The compound may also exhibit off-target effects, leading to unintended physiological effects.

Zukünftige Richtungen

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, including its optimization as a therapeutic agent for various diseases. The compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be combined with other drugs to enhance its therapeutic efficacy. Future studies can also focus on the identification of new molecular targets for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and the elucidation of its mechanism of action. Overall, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has significant potential for the development of novel therapies for cancer, neurodegenerative diseases, and inflammation.

Synthesemethoden

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves several steps, including the preparation of the starting materials, the cyclization of the thiadiazole ring, and the subsequent functionalization of the isoindoline ring. The process requires careful control of reaction conditions and purification steps to obtain a pure product. The yield of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be improved by optimizing the reaction parameters, such as temperature, time, and reagent concentrations.

Wissenschaftliche Forschungsanwendungen

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. The compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Molekularformel

C18H18N4O3S

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C18H18N4O3S/c23-14(10-22-16(24)12-8-4-5-9-13(12)17(22)25)19-18-21-20-15(26-18)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,21,23)

InChI-Schlüssel

OZHWFQYOUSBFJR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.